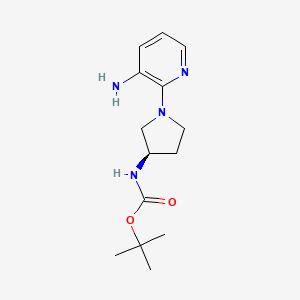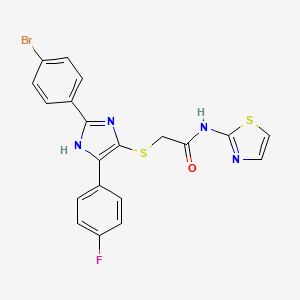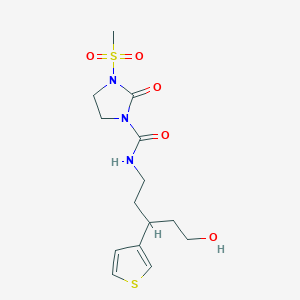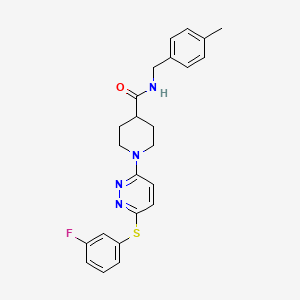![molecular formula C10H9BrN4S B2977392 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 848207-44-3](/img/structure/B2977392.png)
4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" is a complex heterocyclic organic compound. Its structure features a pyridine ring linked to a triazolo-thiazole moiety, with a bromomethyl group attached. Such compounds are of considerable interest in medicinal chemistry due to their potential pharmacological properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with a variety of enzymes and receptors, making them versatile in their biological activities .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" generally involves multi-step reactions:
Formation of the Triazolo-thiazole Core: : This typically starts with the condensation of thiosemicarbazide with an α-haloketone to form a thiazole derivative.
Cyclization: : The thiazole intermediate undergoes cyclization with a hydrazine derivative to form the triazolo-thiazole structure.
Introduction of the Bromomethyl Group: : The final step involves the bromomethylation of the triazolo-thiazole core using a brominating agent, such as N-bromosuccinimide, under specific conditions like the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of such compounds requires optimized reaction conditions to maximize yield and purity. Automated synthesis setups, efficient purification techniques like recrystallization or chromatography, and stringent quality controls are crucial to ensure the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The bromomethyl group is highly reactive and can undergo nucleophilic substitution to form various derivatives.
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions under appropriate conditions to yield different functional groups.
Cycloadditions: : The triazolo-thiazole moiety is capable of participating in cycloaddition reactions, expanding the structural diversity of the resulting compounds.
Common Reagents and Conditions
Nucleophiles: : Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride.
Major Products
The reactions typically yield functionalized derivatives with modifications on the bromomethyl or pyridine group, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Ligand Design: : The unique structure makes it a potential candidate for designing ligands in coordination chemistry.
Synthetic Intermediates: : Useful in the synthesis of more complex organic molecules.
In Biology and Medicine
Pharmacological Studies: : Due to its potential biological activity, it is studied for antimicrobial, antiviral, and anticancer properties.
Biochemical Probes: : The compound can be used as a biochemical probe to study various biological pathways and interactions.
In Industry
Material Science:
Catalysts: : Can serve as a precursor to catalysts used in various industrial chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiazole derivatives: : These compounds share a similar core structure but vary in their substituents, influencing their chemical behavior and biological activity.
Pyridine derivatives: : Compounds with different functional groups attached to the pyridine ring, affecting their reactivity and applications.
Uniqueness
What sets "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" apart is the specific combination of the triazolo-thiazole core with the bromomethyl-pyridine moiety
Hope that adds some clarity to the fascinating world of "this compound." Curious to dive into another topic, or is there a specific part you'd like more detail on?
Eigenschaften
IUPAC Name |
6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJHFFASPAHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
![3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2977325.png)


![2-(ADAMANTAN-1-YL)-N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE](/img/structure/B2977329.png)
![N,N-dimethyl-3-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]aniline](/img/structure/B2977330.png)


